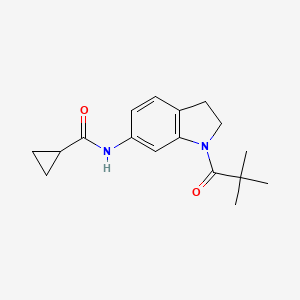
2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine is an organic compound that features both a furan ring and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine typically involves the formation of the furan and thiomorpholine rings, followed by their coupling. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiomorpholine Ring: This can be synthesized by the reaction of diethanolamine with sulfur or sulfur-containing reagents.
Coupling Reaction: The final step involves coupling the furan and thiomorpholine rings through an appropriate linker, such as an ethanamine group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiomorpholine ring can be reduced to form thiomorpholines with different oxidation states.
Substitution: Both the furan and thiomorpholine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiomorpholine ring may yield different thiomorpholine derivatives.
Scientific Research Applications
2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)ethan-1-amine: Lacks the thiomorpholine ring.
2-(Thiomorpholin-4-yl)ethan-1-amine: Lacks the furan ring.
2-(Furan-2-yl)-2-(piperidin-4-yl)ethan-1-amine: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine is unique due to the presence of both the furan and thiomorpholine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(furan-2-yl)-2-thiomorpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c11-8-9(10-2-1-5-13-10)12-3-6-14-7-4-12/h1-2,5,9H,3-4,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLNMAFOSFZWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CN)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12243530.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B12243543.png)
![5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12243544.png)
![2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12243545.png)
![3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-methyl-1,2,4-oxadiazole](/img/structure/B12243560.png)
![2-Benzyl-5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12243572.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12243575.png)
![6-Fluoro-2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole](/img/structure/B12243577.png)
![2-Methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12243582.png)

![N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B12243590.png)
![N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B12243592.png)

